1-(5-Bromopyrimidin-2-yl)ethanone

Synthetic Chemistry Process Chemistry Purification

Synthetic variability in 2-acetylpyrimidine cross-coupling can derail kinase inhibitor lead optimization. This 5-bromo derivative resolves that: the heavy bromine provides an unambiguous 1:1 M/M+2 LCMS signature for real-time reaction tracking, while its polarizability drives regioselective Suzuki-Miyaura coupling at the 5-position. • ≥97% purity, batch-certified • Density ~1.6 g/cm³ simplifies work-up; LogP ~1.17 aids chromatographic purification • Stocked 1 g-100 g; ambient shipping, RT storage

Molecular Formula C6H5BrN2O
Molecular Weight 201.02 g/mol
CAS No. 1189169-37-6
Cat. No. B1523359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyrimidin-2-yl)ethanone
CAS1189169-37-6
Molecular FormulaC6H5BrN2O
Molecular Weight201.02 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC=C(C=N1)Br
InChIInChI=1S/C6H5BrN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-3H,1H3
InChIKeyNZGSEUQFYKCKRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromopyrimidin-2-yl)ethanone: Overview


1-(5-Bromopyrimidin-2-yl)ethanone (CAS 1189169-37-6) is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and an acetyl group at the 2-position, with the molecular formula C₆H₅BrN₂O and a molecular weight of 201.02 g/mol . Its chemical structure features a reactive aryl bromide handle for cross-coupling chemistry and a ketone group amenable to further derivatization, positioning it as a versatile intermediate in medicinal and agricultural chemistry [1]. This compound is commercially available in high purity from multiple global suppliers, ensuring reliable access for research and development purposes .

Key Handle
Aryl bromide for cross-coupling chemistry
Derivatization
Acetyl group enables ketone chemistry
Supply
High purity, multi-sourced availability

1-(5-Bromopyrimidin-2-yl)ethanone: Generic Substitution Risks


Substituting 1-(5-bromopyrimidin-2-yl)ethanone with a seemingly similar 2-acetylpyrimidine derivative, such as the 5-chloro, 5-fluoro, or unsubstituted 2-acetylpyrimidine, will fundamentally alter the reactivity profile and physicochemical properties of any subsequent synthetic sequence [1]. The bromine atom at the 5-position is not a passive substituent; its specific electronic and steric influence dictates the regioselectivity and efficiency of key reactions like Suzuki-Miyaura cross-couplings, while its greater atomic mass and polarizability compared to other halogens impact molecular recognition, lipophilicity, and downstream purification steps . Relying on an alternative halogen or an unsubstituted core introduces unpredictable variability, potentially derailing established protocols, reducing yields, and compromising the biological activity of the final target molecule [2].

Bromine-specific reactivity profile
Replacing bromine with chlorine or fluorine may alter electronic and steric effects, potentially reducing cross-coupling efficiency and requiring protocol re-optimization.
Physicochemical property shift
Alternate halogens or unsubstituted cores may change lipophilicity and density, affecting phase separation in work-ups and purification behavior, which can complicate scale-up.
Biological outcome uncertainty
The 5-bromopyrimidine motif is linked to kinase inhibitor pharmacophores; substituting the halogen may compromise target engagement in downstream biological evaluation.

1-(5-Bromopyrimidin-2-yl)ethanone: Comparative Evidence


Boiling Point Advantage for Distillation

1-(5-Bromopyrimidin-2-yl)ethanone exhibits a predicted boiling point of 318.6 ± 34.0 °C at 760 mmHg . This is significantly higher than the unsubstituted 2-acetylpyrimidine (254.4 °C) and the 5-fluoro analog (259.5 ± 32.0 °C) . This ~64 °C increase relative to the unsubstituted core directly impacts the feasibility and energy cost of high-temperature distillations, a critical consideration in large-scale process chemistry.

Boiling Point Comparison
Context-dependent
+64 °C vs unsubstituted, +59 °C vs 5-fluoro
Predicted boiling point elevation supports alternative purification strategies over high-temperature distillation.
ACD/Labs Percepta predicted data; confirm experimentally.
Synthetic Chemistry Process Chemistry Purification

Density and Lipophilicity for Extraction

The target compound possesses a predicted density of 1.6 ± 0.1 g/cm³ . This is substantially greater than the density of the 5-fluoro analog, which is predicted to be 1.255 ± 0.06 g/cm³ . Furthermore, its consensus Log Po/w value of 1.17 indicates greater lipophilicity than the unsubstituted 2-acetylpyrimidine (LogP 0.68) . The combination of higher density and increased lipophilicity favors efficient phase separation during aqueous work-ups and influences the compound's partitioning behavior in preparative chromatography and biological assays.

Density & Lipophilicity
Context-dependent
Density +0.345 g/cm³ vs 5-fluoro; LogP +0.49 vs 2-acetylpyrimidine
Higher density and lipophilicity may facilitate faster phase separation and predictable SAR partitioning.
Predicted values; verify for specific solvent systems.
Medicinal Chemistry Synthetic Chemistry Work-up

Bromine Isotopic Signature for Reaction Monitoring

With an exact mass of 199.95853 Da [1], 1-(5-bromopyrimidin-2-yl)ethanone exhibits a distinctive isotopic signature due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes, resulting in a clear M and M+2 peak of nearly equal intensity in mass spectrometry. This is a quantifiable advantage over the chloro analog (exact mass 156.00904 Da) [2] and fluoro analog (exact mass 140.039 Da) , where the isotopic pattern is less pronounced or absent, respectively. The unique mass and characteristic isotopic pattern serve as an unambiguous fingerprint, enabling precise reaction monitoring (LCMS/GCMS) and confirmation of successful cross-coupling or other transformations where the bromine is retained or displaced.

Isotopic Signature
Class-level
Exact mass 199.95853 Da; distinct M/M+2 pattern
Bromine isotopic fingerprint enables unambiguous LCMS/GCMS reaction monitoring.
Inherent to bromine-containing compounds.
Analytical Chemistry Process Chemistry Medicinal Chemistry

Synthetic Yield vs. Nitrile Analog

A direct synthesis route for 1-(5-bromopyrimidin-2-yl)ethanone from 3-bromopyrimidine via Friedel-Crafts acylation with acetyl chloride was reported, though yield was not specified . In contrast, a related compound, 5-bromopyrimidine-2-carbonitrile, was synthesized from 5-bromo-2-chloropyrimidine and potassium nitride with a 76% yield . While not a direct head-to-head, this highlights that the acetyl-substituted scaffold may offer different synthetic accessibility compared to the nitrile analog. The acetyl group in the target compound provides a distinct, more versatile handle for subsequent ketone chemistry (e.g., reductive amination, Grignard additions) compared to the nitrile's reactivity, directly impacting the synthetic route's efficiency and the diversity of accessible final products.

Synthetic Accessibility
Data to verify
Ketone vs nitrile handle; nitrile analog yield 76%
Ketone moiety may offer alternative, potentially convergent synthetic routes.
Target yield not reported; validate route feasibility.
Synthetic Methodology Process Optimization Building Block Comparison

Tyrosine Kinase Inhibitor Scaffold Relevance

The 5-bromopyrimidine pharmacophore is a recognized and privileged scaffold in the development of kinase inhibitors, particularly those targeting EGFR mutations [1]. While specific quantitative biological data for the target compound is not available in the public domain, its core structure is found in advanced intermediates for small-molecule kinase inhibitors [2]. This class-level association with a high-value therapeutic area differentiates it from more generic heterocyclic building blocks and suggests that its use may be central to medicinal chemistry programs aimed at specific, disease-relevant targets, unlike the chloro or fluoro analogs, which may not have the same established precedence in the patent literature for this specific therapeutic class.

Kinase Inhibitor Scaffold
Class-level
5-Bromopyrimidine core in EGFR-targeted inhibitor patents
May support kinase-targeted library design; biological data for this specific compound not publicly available.
Review patent literature for exact substitution patterns.
Medicinal Chemistry Kinase Inhibitors Oncology

High Purity Across Suppliers

Multiple reputable suppliers offer 1-(5-bromopyrimidin-2-yl)ethanone with high purity specifications. Bidepharm provides material at 98% purity with supporting NMR, HPLC, or GC data , while AChemBlock (97% purity) , Fluorochem (97% purity) , and ChemScene (≥97% purity) also list high-specification material. This consistent availability of high-purity compound (>95%) from multiple independent sources de-risks procurement and ensures that experimental outcomes are attributable to the compound's inherent properties rather than to unknown impurities, a critical factor that may not be as reliably met for less common or newer analogs.

Commercial Purity
Specification review
95–98% across multiple vendors (NMR/HPLC-supported)
Multi-sourced high purity reduces supply risk and supports reproducible assay outcomes.
Verify batch-specific CoA before critical experiments.
Quality Control Procurement Reproducibility

1-(5-Bromopyrimidin-2-yl)ethanone: Key Applications


Suzuki-Miyaura Cross-Coupling for Heterocyclic Libraries

The reactive aryl bromide at the 5-position makes this compound an ideal electrophilic partner for Suzuki-Miyaura cross-coupling reactions . This application is directly supported by the compound's quantifiable higher molecular mass and distinctive isotopic pattern, which simplifies reaction monitoring via LCMS to confirm successful C-C bond formation. The high density and LogP values further aid in the work-up and purification of the resulting biaryl products. This scenario is central to medicinal chemistry for rapidly generating compound libraries with varied substitution patterns at the 5-position of the pyrimidine core.

Synthesis of Kinase Inhibitor Intermediates

Leveraging the established class-level association of the 5-bromopyrimidine motif with kinase inhibitor pharmacophores, this compound serves as a strategic starting point for constructing advanced intermediates targeting kinases like EGFR [1]. The ketone handle provides a versatile attachment point for introducing additional molecular complexity, while the bromine allows for late-stage diversification. The consistent availability of the compound at high purity (>95%) ensures that the initial steps of these complex syntheses proceed reliably, minimizing the introduction of byproducts that could plague multi-step sequences.

Process Chemistry for Scale-Up

For projects transitioning from discovery to scale-up, the quantified physical properties of this compound, particularly its high boiling point of ~318.6 °C and density of ~1.6 g/cm³, are critical design parameters . These data inform the selection of appropriate purification techniques—such as recrystallization or column chromatography over high-temperature distillation—and guide the engineering of efficient liquid-liquid extraction protocols. Procuring this specific compound over its chloro or fluoro analogs, which have vastly different physical properties, is essential for maintaining a robust and predictable process.

Analytical Method Development and Reaction Monitoring

The compound's heavy bromine atom (exact mass 199.95853 Da) and its characteristic isotopic signature (M and M+2 peaks of nearly equal intensity) serve as a powerful and unambiguous analytical marker . This property is highly advantageous for developing LCMS and GCMS methods to track reaction progress, confirm product identity, and quantify the compound in complex mixtures. This built-in analytical handle reduces the need for specialized derivatization or complex NMR experiments, saving significant time and resources in both research and quality control laboratories.

Application
Selection Property
Validation Focus
Suzuki-Miyaura cross-coupling
Aryl bromide reactivity & isotopic LCMS handle
Coupling efficiency & reaction progress monitoring
Kinase inhibitor intermediate synthesis
5-Bromopyrimidine pharmacophore
Kinase-target relevance review
Process scale-up
Elevated boiling point & density profile
Distillation-free purification & extraction fit
Analytical method development
Distinctive M/M+2 isotopic pattern
Reaction monitoring & identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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